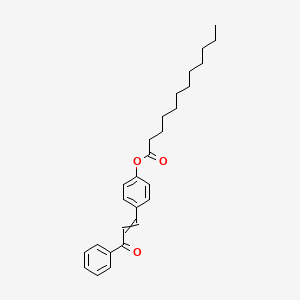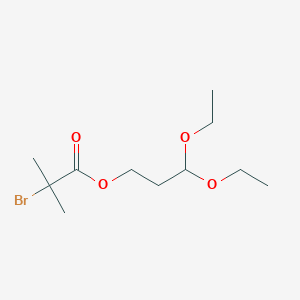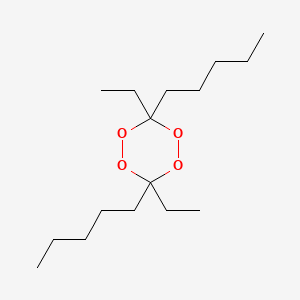![molecular formula C10H11N5O2S B12598264 Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrazinyl group linked to an oxadiazole ring, which is further connected to an acetamide moiety. The presence of these functional groups imparts distinct chemical and biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- typically involves multi-step organic reactionsThe final step involves the attachment of the acetamide group under controlled conditions, often using reagents like acetic anhydride and dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the oxadiazole or pyrazinyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Acetazolamide: A carbonic anhydrase inhibitor with a similar acetamide moiety.
N,N-Dimethyl-4-((2-(5-(2-(5-phenyl-1,3,4-oxadiazole-2-yl)hydrazinyl)-1,3,4-thiadiazol-2-yphydrazono)methyl)aniline): A ligand with a related oxadiazole structure.
Uniqueness
Acetamide, N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-yl)thio]- stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C10H11N5O2S |
|---|---|
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C10H11N5O2S/c1-15(2)8(16)6-18-10-14-13-9(17-10)7-5-11-3-4-12-7/h3-5H,6H2,1-2H3 |
Clave InChI |
KUWJJZKTNCIBHQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)CSC1=NN=C(O1)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-Dichloro-2-[(methoxymethoxy)methyl]benzene](/img/structure/B12598192.png)
![5-Chloro-2-hydroxy-N-[(2'-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12598199.png)
![N-[(1R)-1-(4-Chlorophenyl)ethyl]formamide](/img/structure/B12598206.png)

![1,2-Benzenediol, 4-[2-[(dimethylamino)methyl]cyclohexyl]-](/img/structure/B12598224.png)
![Ethanol, 2-[[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]amino]-](/img/structure/B12598227.png)
![6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol](/img/structure/B12598236.png)




